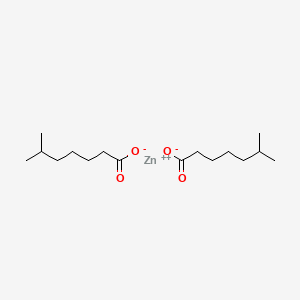
Zinc isooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc isooctanoate is an organozinc compound that belongs to the category of metal carboxylates. It is derived from isooctanoic acid and zinc, forming a coordination complex. This compound is widely used in various industrial applications due to its catalytic properties and ability to act as a stabilizer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc isooctanoate is typically synthesized through the reaction of isooctanoic acid with zinc oxide or zinc carbonate. The reaction is carried out in the presence of a solvent, such as toluene or xylene, under reflux conditions. The general reaction can be represented as follows:
ZnO+2C8H16O2→Zn(C8H15O2)2+H2O
In this reaction, zinc oxide reacts with isooctanoic acid to form this compound and water. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness. Large reactors are used to carry out the reaction, and the product is purified through distillation or crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc isooctanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced to elemental zinc under specific conditions.
Substitution: The carboxylate ligands in this compound can be substituted with other ligands, such as halides or phosphates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Halides like hydrochloric acid or phosphates like phosphoric acid are used for substitution reactions.
Major Products Formed
Oxidation: Zinc oxide and isooctanoic acid derivatives.
Reduction: Elemental zinc and isooctanoic acid.
Substitution: Zinc halides or zinc phosphates and isooctanoic acid.
Applications De Recherche Scientifique
Zinc isooctanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: this compound is studied for its potential antimicrobial properties and its role in enzyme stabilization.
Medicine: Research is ongoing into its use as a drug delivery agent and its potential therapeutic effects.
Industry: It is used as a stabilizer in the production of plastics and as a drier in paints and coatings.
Mécanisme D'action
The mechanism of action of zinc isooctanoate involves its ability to coordinate with various substrates and catalyze reactions. The zinc ion acts as a Lewis acid, facilitating the formation of reactive intermediates. This coordination ability allows this compound to stabilize transition states and lower the activation energy of reactions. In biological systems, this compound can interact with enzymes and proteins, enhancing their stability and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc acetate
- Zinc stearate
- Zinc naphthenate
- Zinc oxide
Comparison
- Zinc acetate : Similar to zinc isooctanoate, zinc acetate is used as a catalyst and stabilizer. this compound has better solubility in organic solvents.
- Zinc stearate : Both compounds are used as stabilizers, but zinc stearate is more commonly used in the plastics industry due to its lubricating properties.
- Zinc naphthenate : This compound is used as a drier in paints, similar to this compound, but has different solubility and reactivity profiles.
- Zinc oxide : While zinc oxide is primarily used as a pigment and in sunscreens, this compound is more specialized for catalytic and stabilizing applications.
This compound stands out due to its unique combination of catalytic properties and solubility, making it a versatile compound in various applications.
Propriétés
Numéro CAS |
84418-65-5 |
|---|---|
Formule moléculaire |
C16H30O4Zn |
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
zinc;6-methylheptanoate |
InChI |
InChI=1S/2C8H16O2.Zn/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
ADJMNWKZSCQHPS-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


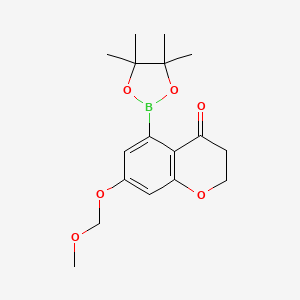
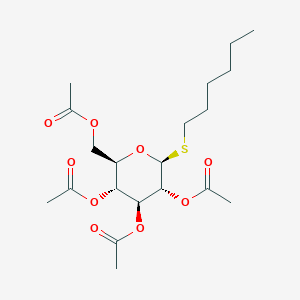

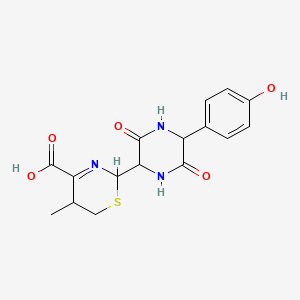
![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
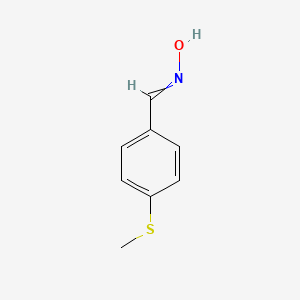
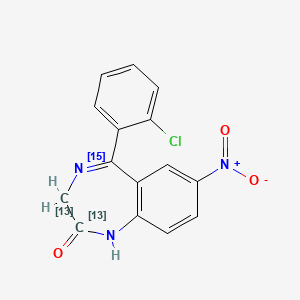
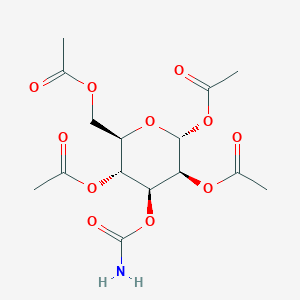

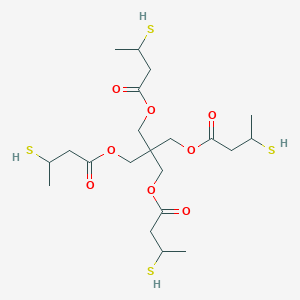
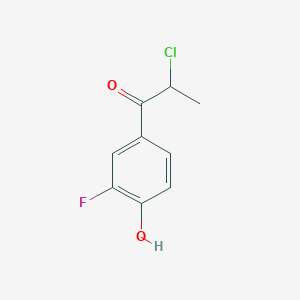
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13406583.png)

